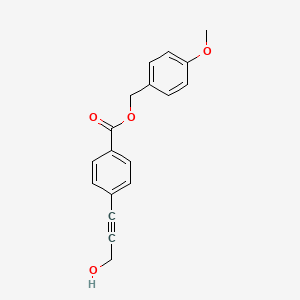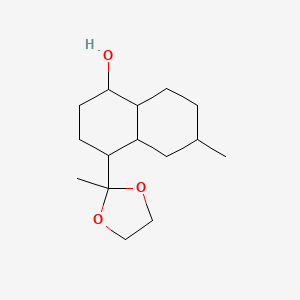
6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol is a complex organic compound that features a dioxolane ring and a decahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is catalyzed by acids, which facilitate the formation of the dioxolane ring. The reaction conditions often require anhydrous environments to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure consistent quality and yield. The use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a solvent and co-monomer in polyacetals.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its therapeutic properties in treating various conditions.
Industry: Utilized in the production of bio-based solvents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic acetylcholine receptor agonist, it binds to these receptors and mimics the action of acetylcholine, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Shares the dioxolane ring structure.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: Another compound with a similar dioxolane ring.
Uniqueness
6-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)decahydronaphthalen-1-ol is unique due to its combination of the dioxolane ring and decahydronaphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62032-62-6 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
6-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O3/c1-10-3-4-11-12(9-10)13(5-6-14(11)16)15(2)17-7-8-18-15/h10-14,16H,3-9H2,1-2H3 |
InChI Key |
JIFSLROTXNMVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCC(C2C1)C3(OCCO3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




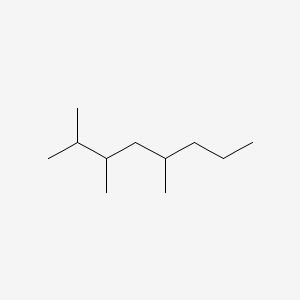

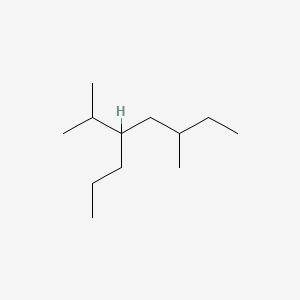
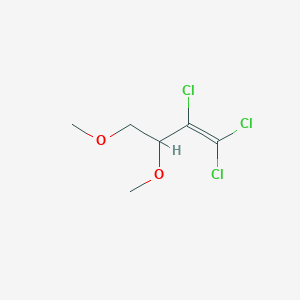
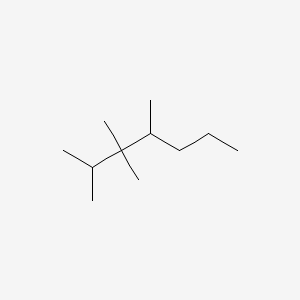
![Dimethyl (2E)-2-[(2-methoxy-5-nitrophenyl)imino]butanedioate](/img/structure/B14559799.png)
![N,N'-[Disulfanediylbis(4-chloro-2,1-phenylene)]bis(2,4,6-trimethylaniline)](/img/structure/B14559801.png)
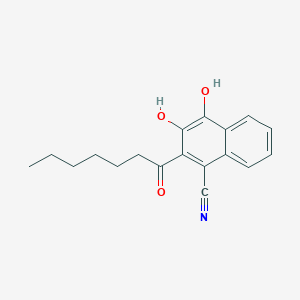

![Methyl 2-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14559833.png)
![N-Ethyl-N-({[tris(4-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine](/img/structure/B14559835.png)
